molecular formula C23H18ClNO3 B6525285 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929451-47-8

5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6525285
CAS RN: 929451-47-8
M. Wt: 391.8 g/mol
InChI Key: POPDVDPPEZYLNX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide (BCMC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. BCMC has been found to possess unique biochemical and physiological effects, and has been shown to be effective in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which are involved in a variety of physiological processes. It is also thought to act as an inhibitor of certain enzymes, which may be involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit the growth of certain types of cancer cells. It has also been found to possess anti-inflammatory and analgesic effects. Additionally, it has been found to possess antioxidant and neuroprotective effects, and to be effective in the treatment of certain types of depression.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments is its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been found to be effective in animal studies, and is relatively easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how it works, and its effects can vary depending on the concentration and duration of exposure. Additionally, it is not approved for use in humans, so its safety and efficacy in humans is not yet known.

Future Directions

The potential future directions for 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide are numerous. More research is needed to understand how it works and to determine its safety and efficacy in humans. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Additionally, more research is needed to explore its potential use as a therapeutic agent in the treatment of various neurological disorders. Finally, further research is needed to explore its potential use in the development of novel drugs and treatments.

Synthesis Methods

5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized using a variety of methods. The most commonly used method is the Leuckart reaction, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction produces a Schiff base, which can then be reduced to the desired product. Other methods of synthesis include the Biginelli reaction and the Ullmann reaction.

Scientific Research Applications

5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be effective in cell culture experiments, as it can be used to inhibit the growth of certain types of cancer cells. Additionally, this compound has been used in animal studies to investigate the effects of various drugs on the central nervous system. It has also been used to study the effects of various hormones on the reproductive system.

properties

IUPAC Name

N-(3-chlorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-15-22(23(26)25-18-9-5-8-17(24)12-18)20-13-19(10-11-21(20)28-15)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPDVDPPEZYLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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